

# Application Notes and Protocols for SR-3306 in Primary Neuron Culture

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## Compound of Interest

Compound Name: SR-3306

Cat. No.: B610974

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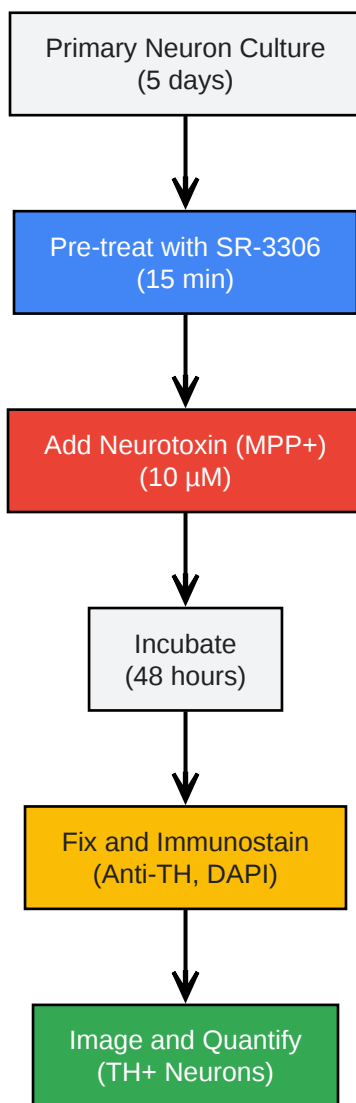
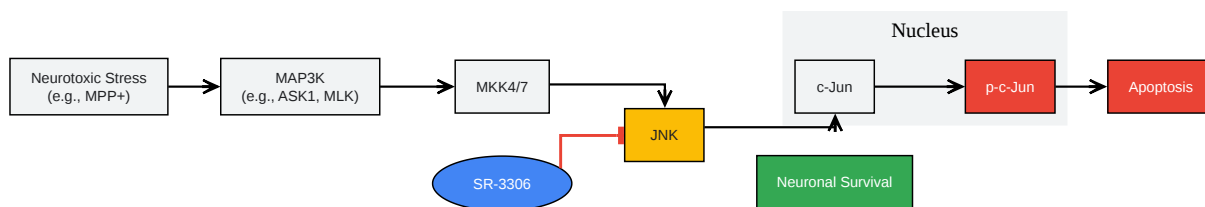
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SR-3306** is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a key enzyme implicated in neuronal apoptosis and neurodegenerative diseases.[1][2] As a brain-penetrant compound, **SR-3306** holds significant promise for the development of neuroprotective therapies.[2][3] These application notes provide detailed protocols for utilizing **SR-3306** in primary neuron cultures to assess its neuroprotective effects, along with recommended working concentrations and an overview of its mechanism of action.

## Mechanism of Action: JNK Inhibition

**SR-3306** exerts its neuroprotective effects by inhibiting the JNK signaling pathway.[1][3] The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various cellular stressors, including neurotoxins and oxidative stress.[4] Upon activation, JNK phosphorylates a range of downstream targets, including the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and ultimately, neuronal cell death.[3] By inhibiting JNK, **SR-3306** effectively blocks this cascade, thereby promoting neuronal survival.[3]



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